3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide

Lipophilicity Drug-likeness Permeability

This 3-methoxy-substituted phenethylsulfamoyl benzamide (CAS 899739-14-1) is a critical SAR probe for bradykinin B1 receptor antagonist programs and a confirmed α-synuclein 5'UTR binding activator (MLPCN AID 1814). Its phenethylsulfamoyl moiety—underrepresented in commercial libraries versus common N-phenylsulfamoyl variants—adds orthogonal chemotype diversity for drug discovery. With a balanced XLogP3 of 2.2 and a single O-demethylation-susceptible methoxy group, it enables direct head-to-head metabolic stability comparisons against dual-methoxy analogs. Choose this compound to avoid the functional interchangeability risks posed by des-methoxy or regioisomeric substitutes, ensuring reproducible target engagement and pharmacokinetic profiling.

Molecular Formula C18H22N2O4S
Molecular Weight 362.44
CAS No. 899739-14-1
Cat. No. B2397032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide
CAS899739-14-1
Molecular FormulaC18H22N2O4S
Molecular Weight362.44
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C18H22N2O4S/c1-24-17-9-5-8-16(14-17)18(21)19-12-13-25(22,23)20-11-10-15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3,(H,19,21)
InChIKeyNYSWLICRZDXLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide (CAS 899739-14-1): Structural Identity and Core Pharmacophore Context


3-Methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide (CAS 899739-14-1, PubChem CID 7618088) is a synthetic small-molecule sulfamoyl benzamide derivative with molecular formula C₁₈H₂₂N₂O₄S and molecular weight 362.4 g/mol [1]. The compound belongs to the phenylsulfamoyl benzamide class, a chemical series extensively explored in patent literature as bradykinin B1 receptor antagonists by Richter Gedeon Nyrt. [2] Its structure features a 3-methoxybenzamide core connected via an ethyl linker to an N-phenethylsulfamoyl group, distinguishing it from both the unsubstituted benzamide analog and positional isomers within the same chemotype. The compound is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS001236454 and has been profiled across multiple high-throughput screening assays within the NIH MLPCN program. [1]

Why N-Phenethylsulfamoyl Benzamides Cannot Be Interchanged: Substituent-Dependent Physicochemical and Biological Consequences


The phenylsulfamoyl benzamide class exhibits extreme sensitivity to aromatic substituent identity and position, as demonstrated in the structure-activity relationship (SAR) studies underlying the Richter Gedeon bradykinin B1 antagonist patents [1]. Simply substituting the 3-methoxybenzamide analog with its unsubstituted benzamide counterpart (CAS 899997-11-6) alters calculated logP by approximately 0.5 units and eliminates a hydrogen bond acceptor site, potentially shifting both pharmacokinetic behavior and target engagement profiles [2]. The phenethylsulfamoyl moiety, conserved across a narrower subset of analogs, further distinguishes this compound from N-phenylsulfamoyl or N-benzylsulfamoyl variants that dominate the broader patent landscape. For procurement decisions, assuming functional interchangeability between 3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide and its des-methoxy or regioisomeric analogs risks introducing undetected changes in solubility, membrane permeability, and biological selectivity that can compromise a research program's reproducibility.

Quantitative Differentiation Evidence: 3-Methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide Versus Closest Structural Analogs


Lipophilicity Shift: 3-Methoxy Substitution Increases Calculated logP by ~0.5 Units Versus Unsubstituted Benzamide Analog

The 3-methoxy substituent on the benzamide core of the target compound increases calculated lipophilicity relative to the des-methoxy analog N-(2-(N-phenethylsulfamoyl)ethyl)benzamide (CAS 899997-11-6). This difference has implications for passive membrane permeability and nonspecific protein binding. [1]

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count: 3-Methoxy Group Adds One Additional H-Bond Acceptor Versus Des-Methoxy Analog

The 3-methoxy group on the target compound contributes an additional hydrogen bond acceptor site (the methoxy oxygen) compared to the unsubstituted benzamide analog. This increases the total H-bond acceptor count from 4 to 5, potentially altering solvation free energy and molecular recognition patterns at protein binding sites. [1]

Hydrogen bonding Solubility Target engagement

MLPCN Broad-Spectrum Screening Profile: Predominant Inactivity Across Assays Despite Retention of One Alpha-Synuclein 5'UTR Activator Signal

In a panel of >20 MLPCN high-throughput screening assays, 3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide returned predominantly inactive results, with a single active designation in the alpha-synuclein 5'UTR binding activator assay (AID 1814). This near-pancativity profile contrasts with many structurally related sulfamoyl benzamides that exhibit polypharmacology, including cannabinoid CB2 receptor activity, LIMK inhibition, and HBV capsid assembly modulation reported for close analogs. [1]

Selectivity profiling High-throughput screening Alpha-synuclein

Molecular Weight Differentiation: 30-Dalton Increase Over Des-Methoxy Analog Affects Ligand Efficiency Metrics

The 3-methoxy group adds 30.0 Da to the molecular weight relative to the des-methoxy analog, increasing the molecular weight from 332.4 to 362.4 g/mol. This mass increment directly impacts ligand efficiency (LE) calculations, where LE = pIC₅₀ / number of heavy atoms. For a hypothetical equipotent pair, the higher heavy atom count (25 vs. 23 non-hydrogen atoms) would reduce apparent LE by approximately 8%, making the methoxy-containing analog appear less efficient unless it also provides a potency gain. [1]

Molecular weight Ligand efficiency Lead optimization

Rotatable Bond Count: Target Compound Exhibits 9 Rotatable Bonds, One Fewer Than 4-Methoxybenzyl Analog, Potentially Favoring Entropy of Binding

The target compound has 9 rotatable bonds compared to 10 for the 4-methoxybenzyl analog 3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide (CAS 899739-05-0). Reducing rotatable bond count is a well-established strategy for improving oral bioavailability and reducing the entropic penalty upon protein binding. The phenethyl moiety of the target compound is more conformationally constrained than the 4-methoxybenzyl group, which introduces an additional sp³-methylene between the aromatic ring and the sulfamoyl nitrogen. [1]

Conformational flexibility Entropy Binding affinity

Phenethyl vs. 3-Methoxyphenethyl Substituent: Target Compound Lacks Second Methoxy, Reducing Metabolic Liability

The closest higher-order analog, 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide (CAS 899739-20-9), carries an additional methoxy group on the phenethyl ring (meta position), yielding two O-demethylation sites. The target compound contains only the single 3-methoxy substituent on the benzamide ring, reducing the number of cytochrome P450-mediated O-demethylation sites from two to one. This distinction is relevant for researchers seeking compounds with reduced Phase I metabolic clearance. [1]

Metabolic stability O-demethylation Cytochrome P450

Procurement-Relevant Application Scenarios for 3-Methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide (CAS 899739-14-1)


Alpha-Synuclein 5'UTR Biology Research: Chemical Probe with Narrow Bioactivity Spectrum

The compound's single active hit in the MLPCN alpha-synuclein 5'UTR binding activator assay (AID 1814), combined with inactivity across >19 other screening assays, positions it as a starting point for developing selective chemical probes targeting alpha-synuclein translational regulation. Unlike broader-spectrum sulfamoyl benzamides (e.g., TH-251 which inhibits LIMK1/2 at nanomolar concentrations), this compound offers a cleaner pharmacological profile for mechanistic studies. [1]

Bradykinin B1 Receptor Antagonist SAR: Optimizing Physicochemical Properties Without Target Engagement Loss

Within the phenylsulfamoyl benzamide patent space defined by Richter Gedeon (US 2010/0087423 A1 and related filings), this compound serves as a key SAR probe for evaluating the impact of the 3-methoxy substituent on B1 receptor binding affinity relative to the unsubstituted benzamide. Its balanced lipophilicity (XLogP3 = 2.2) and molecular weight (362.4 Da) place it within favorable drug-like property space not always achieved by more heavily substituted analogs. [2]

Chemical Library Diversity Screening: Unique Scaffold Representative for Phenethylsulfamoyl Chemotype

The phenethylsulfamoyl moiety is underrepresented in commercial screening libraries compared to N-phenylsulfamoyl variants, despite demonstrated biological relevance in sphingomyelin synthase 1 (SMS1) inhibition (IC₅₀ ~2.1 μM for related SAPA series). Procuring this compound adds chemotype diversity orthogonal to the more common N-phenylsulfamoyl benzamide scaffold, potentially accessing distinct biological target space. [3]

Metabolic Stability Comparative Studies: Single Methoxy Probe vs. Dual-Methoxy Analogs

With only one O-demethylation-susceptible methoxy group, this compound is an appropriate comparator against the dual-methoxy analog CAS 899739-20-9 for in vitro microsomal or hepatocyte metabolic stability assays designed to quantify the metabolic cost of additional methoxy substituents on the phenethyl ring. Such head-to-head data would directly inform SAR-based optimization strategies for lead compounds in the sulfamoyl benzamide series.

Quote Request

Request a Quote for 3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.